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molecular formula C34H54O8Si3 B8470699 3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-methyl-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one CAS No. 554430-36-3

3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-methyl-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one

Cat. No. B8470699
M. Wt: 675.0 g/mol
InChI Key: VVFKFDFQNUYYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329654B2

Procedure details

A 250 mL 3-neck round bottom flask was equipped with a magnetic stirrer, a rubber stopper and an argon inlet/outlet adapter. This vessel was charged with THF (20 mL) via syringe, iPr2NH (1.8 mL, 14.0 mmol) via syringe and cooled to −10° C. in an ice/methanol bath. n-Butyl lithium (1.85 M (titrated) via syringe, 6.3 mL, 11.7 mmol) in hexane was added dropwise via syringe at −10° C., stirred for 15 min at −10° C. To the solution was added 3-[2,4-bis-(2-trimethylsilanyl-ethoxymethoxy)-phenyl]-4-methyl-7-(2-trimethylsilanyl-ethoxymethoxy)-chromen-2-one (5.1 g, 7.8 mol) in THF (20 mL) drop-wise via syringe. The mixture was stirred at −10° C. for 2.5 h. This mixture was added dropwise via syringe to a solution of Br2(0.76 mL, 2 eq) in −78° C. THF (100 mL) via syringe that was contained in a 1-L 3-neck round bottom flask equipped with mechanical stirrer and septum under N2. After the addition was complete, the mixture was stirred for 5 min at −78° C. and then diluted with EtOAc (0.5 L) via syringe, saturated NaHCO3 (50 mL) via syringe and saturated Na2SO3 (100 mL) via syringe. The dry ice/acetone bath was removed and the mixture was allowed to warm to room temperature while stirring. The organic phase was separated and the aqueous phase was back-extracted with EtOAc (2×0.2 L). The combined organic phase was washed with brine (2×0.5 L) and concentrated in vacuo to yield the title compound as a crude semi-solid.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.76 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
reactant
Reaction Step Eight
Name
Quantity
0.5 L
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.C([Li])CCC.[CH3:13][Si:14]([CH3:57])([CH3:56])[CH2:15][CH2:16][O:17][CH2:18][O:19][C:20]1[CH:25]=[C:24]([O:26][CH2:27][O:28][CH2:29][CH2:30][Si:31]([CH3:34])([CH3:33])[CH3:32])[CH:23]=[CH:22][C:21]=1[C:35]1[C:36](=[O:55])[O:37][C:38]2[C:43]([C:44]=1[CH3:45])=[CH:42][CH:41]=[C:40]([O:46][CH2:47][O:48][CH2:49][CH2:50][Si:51]([CH3:54])([CH3:53])[CH3:52])[CH:39]=2.[Br:58]Br.C([O-])(O)=O.[Na+].[O-]S([O-])=O.[Na+].[Na+]>CCCCCC.C1COCC1.CCOC(C)=O>[CH3:57][Si:14]([CH3:56])([CH3:13])[CH2:15][CH2:16][O:17][CH2:18][O:19][C:20]1[CH:25]=[C:24]([O:26][CH2:27][O:28][CH2:29][CH2:30][Si:31]([CH3:32])([CH3:33])[CH3:34])[CH:23]=[CH:22][C:21]=1[C:35]1[C:36](=[O:55])[O:37][C:38]2[C:43]([C:44]=1[CH2:45][Br:58])=[CH:42][CH:41]=[C:40]([O:46][CH2:47][O:48][CH2:49][CH2:50][Si:51]([CH3:54])([CH3:53])[CH3:52])[CH:39]=2 |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
N(C(C)C)C(C)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
5.1 g
Type
reactant
Smiles
C[Si](CCOCOC1=C(C=CC(=C1)OCOCC[Si](C)(C)C)C=1C(OC2=CC(=CC=C2C1C)OCOCC[Si](C)(C)C)=O)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0.76 mL
Type
reactant
Smiles
BrBr
Step Seven
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Eight
Name
Quantity
100 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Nine
Name
Quantity
0.5 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL 3-neck round bottom flask was equipped with a magnetic stirrer
STIRRING
Type
STIRRING
Details
The mixture was stirred at −10° C. for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 min at −78° C.
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The dry ice/acetone bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was back-extracted with EtOAc (2×0.2 L)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (2×0.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[Si](CCOCOC1=C(C=CC(=C1)OCOCC[Si](C)(C)C)C=1C(OC2=CC(=CC=C2C1CBr)OCOCC[Si](C)(C)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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